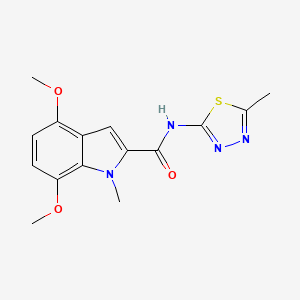![molecular formula C24H21N5O4S B10999067 N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide](/img/structure/B10999067.png)
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains both thiazole and isoindoloquinazolinone moieties, making it an intriguing hybrid.
- Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, while isoindoloquinazolinones are fused polycyclic systems.
- This compound’s intricate structure suggests potential biological activity.
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- given its complexity, it likely involves multiple steps and specialized reagents.
- Industrial production methods may be proprietary, but they likely optimize yield and purity.
Chemical Reactions Analysis
Oxidation: The thiazole ring could undergo oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone moiety could yield dihydroisoindoloquinazolinones.
Substitution: Nucleophilic substitution at various positions may occur.
Common Reagents: These would depend on the specific reaction steps.
Major Products: Isolation and characterization of intermediates and final products would reveal the major compounds formed.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Its unique structure may interact with specific receptors or enzymes.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Investigate its effects on cellular processes or biological pathways.
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Molecular targets and pathways remain to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, consider comparing it to other thiazole-containing compounds or isoindoloquinazolinones.
Uniqueness: Highlight its distinctive features, such as the fusion of thiazole and isoindoloquinazolinone rings.
Properties
Molecular Formula |
C24H21N5O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C24H21N5O4S/c25-19(30)12-14-13-34-24(26-14)27-20(31)10-5-11-28-21-15-6-1-2-7-16(15)23(33)29(21)18-9-4-3-8-17(18)22(28)32/h1-4,6-9,13,21H,5,10-12H2,(H2,25,30)(H,26,27,31) |
InChI Key |
VXVHGMMZASYPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC(=CS5)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10998989.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10999001.png)
![3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B10999009.png)
![N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10999012.png)
![1-(6-chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide](/img/structure/B10999015.png)
![N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10999031.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10999034.png)

![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B10999038.png)
![N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine](/img/structure/B10999044.png)

![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10999063.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10999064.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10999065.png)
